3-(Pyrrolidin-3-yl)-1H-indazole

Description

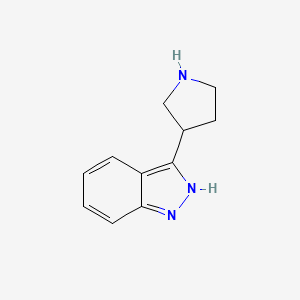

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-yl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)11(14-13-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWCVGLOSFLVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=C3C=CC=CC3=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Core: a Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent feature in a multitude of pharmacologically active compounds. nih.govaustinpublishinggroup.comhuji.ac.il While rarely found in nature, synthetic indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, anti-HIV, and antimicrobial effects. nih.govresearchgate.net The versatility of the indazole scaffold has led to its incorporation into several commercially available drugs, highlighting its importance in modern drug development. nih.govrsc.org

The therapeutic diversity of indazole-based compounds is attributed to the ability to introduce various functional groups at different positions of the ring system, allowing for the fine-tuning of their pharmacological profiles. nih.govresearchgate.net This structural flexibility enables the design of molecules that can interact with a wide range of biological targets with high specificity and potency. nih.gov

The Pyrrolidine Moiety: a Key Player in Bioactive Compounds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another crucial scaffold in the design of bioactive molecules. nih.govresearchgate.netdntb.gov.ua Its prevalence in numerous natural products and synthetic drugs underscores its significance in medicinal chemistry. frontiersin.orgnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of the chemical space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.netdntb.gov.ua

A key feature of the pyrrolidine ring is the presence of stereogenic centers, which introduces chirality to the molecule. nih.govresearchgate.netdntb.gov.ua This stereochemistry is often critical for biological activity, as different stereoisomers can exhibit distinct binding affinities and pharmacological effects due to their specific interactions with enantioselective biological targets like proteins. nih.govresearchgate.netdntb.gov.ua

Rationale for Research on 3 Pyrrolidin 3 Yl 1h Indazole Derivatives

General Strategies for 1H-Indazole Scaffold Construction

The formation of the 1H-indazole ring, a bicyclic aromatic heterocycle, is a cornerstone of synthesizing the target molecule. Numerous strategies have been developed, broadly categorized into cyclization, coupling, cycloaddition, and oxidation reactions.

Intramolecular cyclization is a fundamental approach to building the indazole core. These reactions typically involve the formation of the crucial N-N bond from appropriately substituted benzene (B151609) derivatives.

From Hydrazine (B178648) Derivatives: A prevalent method involves the condensation of hydrazines with ortho-haloaryl aldehydes or ketones. nih.gov For instance, the cyclization of a (2-fluorobenzoyl)piperidine or (2-fluorobenzoyl)pyrrolidine with hydrazine is a direct route to the corresponding 3-heterocyclic-1H-indazole. epo.org Similarly, copper-catalyzed intramolecular amination of o-haloarylcarbonylic compounds provides an efficient pathway. acs.org Palladium-catalyzed ring closure of substrates like N-aryl-N′-(o-bromobenzyl)hydrazines is also a well-established technique. acs.org

From o-Alkylanilines: Diazotization of o-methyl substituted anilines, followed by a base-promoted cyclization, represents a classic route to the 1H-indazole skeleton. acs.orgacs.org

Reductive Cyclization: The reductive cyclization of ortho-imino-nitrobenzenes, known as the Cadogan indazole synthesis, is a powerful method for selectively generating 2H-indazoles but can be adapted for 1H-isomers. acs.org Modern variations use milder reducing agents like tri-n-butylphosphine. acs.org Reductive cyclization of o-nitro-ketoximes is another viable pathway. researchgate.net

Transition-metal-catalyzed coupling reactions have emerged as powerful tools for constructing the indazole ring with high efficiency and functional group tolerance.

C-H Activation/C-N Coupling: Rhodium and copper-catalyzed C-H activation followed by C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes affords 1H-indazoles under redox-neutral conditions. nih.gov Rhodium(III)-promoted double C-H activation of aldehyde phenylhydrazones also yields 1H-indazoles. nih.govresearchgate.net

N-N Bond Formation: The copper(II) acetate-mediated N-N bond formation from ketimines, which are prepared from o-aminobenzonitriles, is an effective method using oxygen as the oxidant. nih.gov

Suzuki–Miyaura Cross-Coupling: This palladium-catalyzed reaction is a highly effective method for forming C-C bonds and has been employed to synthesize a variety of indazole derivatives from halogenated indazole precursors and boronic acids. rsc.org

[3+2] cycloaddition reactions provide a convergent and rapid route to the indazole core, often involving highly reactive intermediates like arynes.

Aryne Cycloadditions: The reaction of in-situ generated arynes (from precursors like o-(trimethylsilyl)aryl triflates) with 1,3-dipoles is a versatile strategy. organic-chemistry.org Dipoles such as diazomethane (B1218177) derivatives acs.orgacs.org, nitrile imines acs.orgacs.org, and N-tosylhydrazones (which form diazo compounds in situ) organic-chemistry.org readily react with arynes to produce a wide range of substituted indazoles.

Sydnone Cycloadditions: The [3+2] cycloaddition of sydnones, which are stable cyclic 1,3-dipoles, with arynes offers a selective synthesis of 2H-indazoles. nih.gov

Oxidative methods forge the critical N-N or C-N bond through the removal of hydrogen atoms, often facilitated by a metal catalyst or an external oxidant.

From Amines and Hydrazones: Silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones is an efficient method for creating 3-substituted 1H-indazoles. nih.govacs.org Direct aryl C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) also provides the indazole core under metal-free conditions. nih.gov An electrochemical approach enables a radical Csp²–H/N–H cyclization of arylhydrazones. rsc.org

From 2-Aminomethyl-phenylamines: A more recent strategy involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which can selectively produce various indazole tautomers. organic-chemistry.orgacs.orgacs.org

Table 1: Summary of General Synthetic Strategies for the 1H-Indazole Scaffold

| Strategy | Key Reaction Type | Typical Starting Materials | Key Reagents/Catalysts | References |

|---|---|---|---|---|

| Cyclization | Intramolecular Condensation | o-Haloaryl ketones/aldehydes, Hydrazine | Heat, Base | nih.govepo.org |

| Cyclization | Reductive Cyclization | o-Nitro-ketoximes, o-Imino-nitrobenzenes | PPh₃, P(n-Bu)₃ | acs.orgresearchgate.net |

| Coupling | C-H Activation | Aldehyde phenylhydrazones | Rh(III), Cu(OAc)₂ | nih.govresearchgate.net |

| Coupling | Suzuki-Miyaura | Halo-indazoles, Boronic acids | Pd catalysts | rsc.org |

| 1,3-Dipolar Cycloaddition | Aryne Annulation | o-(Trimethylsilyl)aryl triflates, Diazo compounds | CsF, TBAF | acs.orgacs.orgorganic-chemistry.org |

| Oxidative Cyclization | C-H Amination | Arylhydrazones | Ag(I), PIFA, Electrolysis | nih.govnih.govrsc.org |

| Oxidative Cyclization | N-N Bond Formation | 2-Aminomethyl-phenylamines | H₂O₂, Na₂WO₄ | organic-chemistry.orgacs.org |

Approaches for Pyrrolidine Ring Incorporation and Linkage

The introduction of the pyrrolidine moiety at the 3-position of the indazole ring is a critical step that defines the final compound. This can be achieved either by building the indazole ring onto a pre-existing pyrrolidine-containing fragment or by attaching the pyrrolidine ring to a pre-formed indazole.

A primary and documented strategy involves the synthesis of an intermediate that already contains the pyrrolidine structure, which then undergoes cyclization to form the indazole ring. A key example is the reaction of a (2-fluorobenzoyl)pyrrolidine with hydrazine. epo.org In this approach, the pyrrolidine ring is first linked to the benzene ring via an amide bond. The subsequent reaction with hydrazine hydrate (B1144303) at elevated temperatures and pressures (e.g., 160-200°C and 14-21 bar) induces a nucleophilic aromatic substitution of the fluorine atom by the hydrazine, followed by intramolecular cyclization and dehydration to yield the this compound. epo.org

Alternative methods for constructing the pyrrolidine ring itself often rely on stereoselective synthesis, which can be broadly classified into two groups: mdpi.comresearchgate.net

Functionalization of Chiral Precursors: This approach utilizes readily available chiral building blocks like (S)-proline or (R)-4-hydroxyproline, which are then chemically modified to introduce the desired substituents. mdpi.comresearchgate.net

Cyclization of Acyclic Precursors: This involves stereoselective cyclization reactions to form the pyrrolidine ring. The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a particularly powerful method for creating substituted pyrrolidines. beilstein-journals.orgnih.gov Ring contraction of more abundant heterocycles like pyridines also presents a novel route to pyrrolidine derivatives. osaka-u.ac.jpbohrium.com

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis increasingly relies on advanced protocols and catalysis to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues benefits significantly from these developments.

Catalysis: Transition metals are central to many efficient syntheses.

Palladium (Pd): Widely used in coupling reactions like Suzuki-Miyaura for derivatization and in intramolecular aminations for ring closure. acs.orgrsc.orgnih.gov

Copper (Cu): Essential for Ullmann-type couplings, intramolecular aminations, and N-N bond formation reactions. acs.orgnih.govthieme-connect.com

Rhodium (Rh): A key catalyst in C-H activation and functionalization cascades to build the indazole core from simple precursors. nih.govresearchgate.netnih.govnih.gov

Silver (Ag): Used to mediate oxidative C-H amination reactions. nih.govacs.orgnih.gov

One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates enhances efficiency. One-pot condensation and SNAr ring closure protocols have been developed for 1-aryl-1H-indazoles and can be conceptually applied to other analogues. researchgate.netnih.gov Multicomponent reactions, such as those used to form spiropyrrolidines, demonstrate the power of building molecular complexity in a single step. beilstein-journals.org

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to chemical oxidants or reductants. It has been successfully applied to the radical C-H/N-H cyclization of arylhydrazones to form 1H-indazoles and for the synthesis of 1H-indazole N-oxides. rsc.orgresearchgate.net

Table 2: Key Catalysts in the Synthesis of Indazole and Pyrrolidine Scaffolds

| Catalyst Metal | Reaction Type | Scaffold | References |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling, C-N Coupling | Indazole | acs.orgrsc.org |

| Copper (Cu) | C-N/N-N Coupling, Cyclization | Indazole | acs.orgnih.govthieme-connect.com |

| Rhodium (Rh) | C-H Activation, Annulation | Indazole | nih.govresearchgate.netnih.gov |

| Silver (Ag) | Oxidative C-H Amination | Indazole | nih.govacs.org |

Metal-Catalyzed Syntheses

Transition-metal catalysis offers powerful and efficient pathways to construct and functionalize the indazole ring system. researchgate.net These methods often involve C-H activation, cross-coupling, or cyclization reactions, providing access to a wide range of derivatives. nih.govresearchgate.net

One prominent strategy involves the cyclization of a (2-fluorobenzoyl)pyrrolidine with hydrazine or its derivatives. epo.org While the final cyclization step itself is a condensation reaction, the synthesis of the necessary precursors frequently relies on metal-catalyzed cross-coupling reactions. A more direct approach to functionalizing the indazole core is through copper-catalyzed reactions. For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been developed to install substituents at the 3-position. nih.gov This method is particularly effective for creating C3-allyl 1H-indazoles with quaternary stereocenters. nih.gov

Silver(I)-mediated intramolecular oxidative C-H amination presents another route to 1H-indazoles. This process facilitates the construction of various 3-substituted indazoles from arylhydrazone precursors under oxidative conditions, tolerating a variety of functional groups. nih.gov Palladium catalysis is also widely employed, particularly for C-H arylation or the synthesis of 3-amino-1H-indazoles through specialized annulation sequences. researchgate.net

| Catalyst/Mediator | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper Hydride (CuH) | C3-Allylation | Highly C3-selective functionalization of the indazole ring; allows for the creation of quaternary stereocenters. | nih.gov |

| Silver(I) salts (e.g., AgNTf₂) | Intramolecular Oxidative C–H Amination | Forms the indazole ring from arylhydrazone precursors; proceeds via a proposed single electron transfer (SET) mechanism. | nih.gov |

| Palladium (Pd) complexes | C-H Activation/Annulation | Enables the direct functionalization and construction of the indazole scaffold from various starting materials. | researchgate.net |

Metal-Free Synthetic Routes

Metal-free synthesis offers advantages in terms of cost, sustainability, and reduced metal contamination in the final products. A classic and direct method for synthesizing 3-substituted indazoles involves the condensation of a 2-halobenzoyl derivative with hydrazine. For the target molecule, this involves the reaction of a suitably protected (2-fluorobenzoyl)pyrrolidine with hydrazine at elevated temperatures. epo.org

Multicomponent reactions (MCRs) provide an efficient metal-free pathway to complex heterocyclic systems. A one-pot, three-component reaction involving an N-substituted vinylindazole, ninhydrin, and an amino acid like sarcosine (B1681465) or L-proline can produce novel spiropyrrolidine-indazole compounds. beilstein-journals.org This reaction proceeds through a 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide, occurring efficiently under thermal conditions to yield regio- and stereospecific products. beilstein-journals.org

Furthermore, oxidant-controlled divergent syntheses have been developed. For example, a metal-free, one-pot process involving an enone intermediate and 1H-indazol-3-amine can form complex fused heterocyclic systems containing a pyrrolidone ring, creating multiple C-N and C-C bonds in a single operation. rsc.org Iodine-promoted electrophilic cyclization is another metal-free strategy used to prepare related fused heterocyclic systems, demonstrating the utility of non-metallic reagents in ring formation. nih.gov

| Method | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Hydrazine Condensation | Cyclization | A classical approach involving the reaction of a (2-halobenzoyl)pyrrolidine with hydrazine. | epo.org |

| 1,3-Dipolar Cycloaddition | Multicomponent Reaction (MCR) | A one-pot thermal reaction to form spiropyrrolidine-indazole systems with high regio- and stereospecificity. | beilstein-journals.org |

| Oxidant-Controlled Cyclization | Annulation | A one-pot, metal-free process to construct complex fused systems from 1H-indazol-3-amine. | rsc.org |

| Iodine-Promoted Cyclization | Electrophilic Cyclization | Utilizes I₂ as a promoter for the formation of fused heterocyclic rings without metal catalysts. | nih.gov |

Stereoselective Synthesis of Chiral Pyrrolidine-Indazole Systems

The synthesis of specific enantiomers of pyrrolidine-indazole systems is crucial, as different stereoisomers can exhibit distinct pharmacological properties. Stereoselectivity can be achieved either by using chiral starting materials (a chiral pool approach) or by employing chiral catalysts or auxiliaries.

A common strategy involves starting with optically active precursors, such as (S)-prolinol or Boc-protected trans-4-hydroxy-L-proline, which are derived from the chiral pool. mdpi.com A patent for 3-(pyrrolidinyl)-1H-indazoles explicitly notes that stereoisomers can be separated by conventional means or prepared directly from optically active precursors. epo.org

Catalytic enantioselective methods offer a more elegant and efficient approach. The copper hydride-catalyzed C3-allylation of indazoles can be rendered highly enantioselective by using a chiral ligand. nih.gov This reaction has been shown to produce C3-allyl 1H-indazoles with quaternary chiral centers in high enantiomeric excess. The proposed enantioselectivity arises from a six-membered Zimmerman-Traxler-type transition state where steric interactions between the ligand and the substrate dictate the facial selectivity. nih.gov

The metal-free 1,3-dipolar cycloaddition reaction to form spiropyrrolidine-indazoles is also noted for its stereospecificity. beilstein-journals.org When chiral amino acids are used to generate the azomethine ylide, the stereochemistry of the starting material can be transferred to the final spirocyclic product, yielding specific diastereomers. beilstein-journals.orgrsc.org Similarly, enantioselective intramolecular aza-Michael reactions, catalyzed by chiral phosphoric acids, can be used to construct the chiral pyrrolidine ring before its attachment to the indazole moiety. acs.org

| Method | Source of Chirality | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Chiral Starting Material (e.g., L-proline derivatives) | Utilizes readily available, enantiopure starting materials to build the chiral pyrrolidine ring. | epo.orgmdpi.com |

| CuH-Catalyzed Allylation | Chiral Ligand | Creates a C3-quaternary chiral center on the indazole ring with high enantioselectivity. | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Starting Material (e.g., L-proline) | A stereospecific reaction where the chirality of the amino acid precursor directs the stereochemical outcome of the spirocyclic product. | beilstein-journals.org |

| Intramolecular aza-Michael Reaction | Chiral Catalyst (e.g., Phosphoric Acid) | Enantioselective formation of the chiral pyrrolidine ring, which can then be incorporated into the final structure. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Applications in Structural Characterization

Proton (¹H) NMR spectroscopy is typically the initial and most informative NMR experiment performed on a novel compound. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).

For a molecule like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the indazole ring, and the aliphatic protons of the pyrrolidine ring. The protons on the indazole ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the pyrrolidine ring would be found in the upfield region (δ 1.5-4.0 ppm). The exact chemical shifts and coupling patterns would be crucial for confirming the substitution pattern. For instance, the position of the pyrrolidinyl substituent on the indazole ring (in this case, at C3) would be confirmed through the analysis of the coupling patterns of the remaining aromatic protons.

To illustrate, consider the ¹H NMR data for a related compound, 6-Nitro-3-phenyl-1H-indazole . acs.org The aromatic protons show characteristic shifts and multiplicities that allow for their assignment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH (indazole) | 11.63 | broad singlet |

| H-5 (indazole) | 8.26 | singlet |

| Aromatic (phenyl) | 8.14-8.07 | multiplet |

| Aromatic (phenyl) | 7.98-7.96 | multiplet |

| Aromatic (phenyl) | 7.61-7.51 | multiplet |

This data is for an illustrative compound and not for this compound.

¹³C NMR Applications in Structural Characterization

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In the case of this compound, the ¹³C NMR spectrum would display signals for the eight carbons of the indazole core and the four carbons of the pyrrolidine ring. The aromatic carbons of the indazole ring would resonate at lower field (δ 110-150 ppm), while the sp³-hybridized carbons of the pyrrolidine ring would appear at higher field (δ 25-60 ppm). The chemical shift of the indazole C3 carbon would be of particular interest to confirm the point of attachment of the pyrrolidine ring.

As a reference, the ¹³C NMR data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole is presented below. acs.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3a (indazole) | 146.42 |

| C7a (indazole) | 136.97 |

| C1' (phenyl) | 132.54 |

| Aromatic (phenyl) | 128.94 |

| Aromatic (phenyl) | 128.64 |

| Aromatic (phenyl) | 127.73 |

| C4 (indazole) | 125.51 |

| CF₃ (q, J = 271.4 Hz) | 124.27 |

| C5 (indazole) | 122.63 |

| C7 (indazole) | 120.80 |

| C6 (indazole, q, J = 34.4 Hz) | 113.00 |

This data is for an illustrative compound and not for this compound.

¹⁵N NMR Applications in Structural Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers invaluable information for nitrogen-containing compounds like this compound. wikipedia.org This technique is highly sensitive to the electronic environment of nitrogen atoms, making it an excellent tool for distinguishing between different nitrogen sites within a molecule, such as the two distinct nitrogen atoms in the indazole ring (N1 and N2) and the nitrogen atom in the pyrrolidine ring.

The chemical shifts in ¹⁵N NMR can span a wide range, and the values are characteristic of the functional group and hybridization state of the nitrogen. For the indazole moiety, the pyrrolic-type nitrogen (N1) and the pyridinic-type nitrogen (N2) would exhibit distinct chemical shifts, which are also sensitive to tautomerism (1H- vs. 2H-indazole). The amine nitrogen of the pyrrolidine ring would resonate in a different region of the spectrum. The use of two-dimensional correlation experiments, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can definitively link the nitrogen atoms to specific protons in the molecule, aiding in the complete structural assignment. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound, with a chemical formula of C₁₁H₁₃N₃, the expected exact mass can be calculated. An HRMS experiment, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured m/z value would then be compared to the calculated value to confirm the elemental composition and, by extension, the identity of the compound.

For example, the HRMS data for Ethyl 3-phenyl-1H-indazole-6-carboxylate showed a calculated m/z for [M+H]⁺ of 267.1128, with a found value of 267.1134, confirming the elemental formula C₁₆H₁₅N₂O₂. acs.org

Multiplexed Native Mass Spectrometry in Target Engagement Studies

Native mass spectrometry is an emerging technique that allows for the study of non-covalent interactions, such as those between a small molecule ligand and a protein target, under conditions that preserve the native structure of the biomolecule. nih.gov By analyzing the mass of the intact protein-ligand complex, native MS can provide information on binding stoichiometry and affinity.

Multiplexed native mass spectrometry extends this capability by allowing for the simultaneous screening of multiple ligands against a protein target, or a single ligand against multiple protein targets. acs.orgnih.gov This high-throughput approach is particularly valuable in drug discovery for assessing the selectivity of a compound. In a hypothetical target engagement study involving this compound, the compound could be incubated with its putative protein target(s). The resulting mixture would then be analyzed by native MS. The appearance of a new peak corresponding to the mass of the protein plus the mass of the compound would confirm binding. By performing this experiment in a multiplexed fashion with a panel of related proteins, the selectivity of this compound for its intended target could be rapidly assessed. nih.gov This technique provides a direct and sensitive method for characterizing the interactions that underpin the biological activity of a compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. For this compound, the spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the indazole ring, the pyrrolidine ring, and the various C-H bonds.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: Both the indazole and pyrrolidine rings contain N-H bonds. The indazole N-H stretch typically appears as a broad band in the 3200-3500 cm⁻¹ region, while the secondary amine in the pyrrolidine ring also absorbs in this range, often around 3300-3500 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the saturated pyrrolidine ring will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). masterorganicchemistry.comvscht.cz

C=N and C=C Stretching: The aromatic C=C and C=N bonds within the indazole ring system produce a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending vibrations often appear in the 1550-1650 cm⁻¹ range.

While specific experimental data for this compound is not publicly available, the expected absorption regions can be summarized based on the analysis of its constituent functional groups. libretexts.orgresearchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | N-H Stretch | Indazole & Pyrrolidine N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Indazole) |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Pyrrolidine) |

| 1650 - 1400 | C=C and C=N Stretch | Indazole Ring System |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is particularly useful for analyzing compounds containing chromophores—conjugated systems of pi (π) electrons. The indazole ring system in this compound constitutes a significant chromophore.

The UV-Vis spectrum of indazole and its derivatives is typically characterized by absorptions resulting from π → π* transitions within the aromatic system. researchgate.net The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the indazole ring. While the pyrrolidine substituent itself is not a chromophore, its attachment to the indazole ring can subtly influence the electronic environment and thus the absorption spectrum. For instance, related indazole derivatives show UV absorption maxima in the range of 300-305 nm. researchgate.net

Table 2: Representative UV-Vis Absorption Data for a Substituted Indazole Chromophore

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Methanol or Ethanol | ~250 - 310 | ~5,000 - 15,000 | π → π* |

Note: This table presents typical values for 3-substituted indazole chromophores as specific experimental data for this compound is not available. The exact λmax and ε values depend on the solvent and specific molecular structure.

X-ray Diffraction for Crystal Structure Determination

For a compound like this compound, obtaining a suitable single crystal would allow for unambiguous confirmation of the connectivity between the pyrrolidine and indazole rings and the relative stereochemistry. Many heterocyclic compounds, including indazole derivatives, have been successfully characterized using this method, often crystallizing in common systems like monoclinic or triclinic. mdpi.commdpi.com For example, a study on a fused triazolo-thiadiazole compound with an indole (B1671886) scaffold, another nitrogen-containing heterocyclic system, revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com Another analysis of a different indazole derivative also reported a monoclinic system. researchgate.net

While the specific crystal structure of this compound has not been reported, the following table provides an illustrative example of the crystallographic data that would be obtained from such an analysis, based on a reported structure for a related heterocyclic compound. mdpi.com

Table 3: Illustrative Example of Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707 |

| b (Å) | 15.9681 |

| c (Å) | 11.9798 |

| β (°) | 100.283 |

| Volume (ų) | 1481.44 |

| Z (Molecules per unit cell) | 4 |

Note: The data presented are for an exemplary compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- vscht.czorgsyn.orgorgsyn.orgtriazolo[3,4-b] vscht.czresearchgate.netorgsyn.orgthiadiazole, and serve only to illustrate the typical parameters obtained from X-ray diffraction analysis. mdpi.com

Chromatographic Methods in Compound Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of synthetic products, as well as for assessing their purity. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods.

Column Chromatography: This is a preparative technique used to separate the target compound from reaction byproducts and starting materials. For moderately polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The separation of regioisomers of other indazole derivatives has been successfully achieved using a silica gel column with an ethyl acetate/hexane eluent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing purity and can also be used for preparative purification. Reverse-phase HPLC is the most common mode for this type of molecule. In this setup, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. orgsyn.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. researchgate.net

Table 4: Common Chromatographic Methods for Purification of Indazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Isolation |

| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water Gradient | Purity Analysis & Purification |

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Pharmacophores and Structural Determinants of Activity

The 3-(Pyrrolidin-3-yl)-1H-indazole scaffold possesses several key pharmacophoric features that are crucial for its interaction with biological targets. A pharmacophore model helps in understanding the essential spatial and chemical properties required for binding. nih.gov

Indazole Ring System: The bicyclic indazole ring is a bioisostere of indole (B1671886) and is often a critical component for activity. It typically functions as a "hinge-binding" fragment, particularly in kinase inhibitors, forming hydrogen bonds with the backbone of the target protein. nih.gov The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions within the target's binding pocket. The two nitrogen atoms in the pyrazole (B372694) portion of the ring can act as both hydrogen bond donors and acceptors.

Pyrrolidine (B122466) Moiety: The non-planar, saturated pyrrolidine ring serves as a versatile scaffold. nih.gov Its three-dimensional structure allows for precise positioning of substituents into specific regions of a binding site. The nitrogen atom within the pyrrolidine ring is a key interactive feature, often protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds.

C3-Linkage: The direct linkage between the C3 position of the indazole and the C3 position of the pyrrolidine defines the core orientation of the two key moieties. Functionalization at this position is a common strategy for modulating activity in indazole derivatives. austinpublishinggroup.com

Impact of Substituent Modifications on Biological Activities

Systematic modification of the this compound core is essential for optimizing its biological profile. These modifications can be categorized based on their location on the scaffold.

Substitutions on the benzene (B151609) portion of the indazole ring can significantly influence activity by altering electronic properties, solubility, and steric interactions. Research on other indazole-containing compounds provides valuable insights into potential modification strategies. For example, in a series of 1H-indazole-3-amide derivatives, substitutions on the benzene ring at the C-5 position were shown to have a marked effect on anti-proliferative activity against the Hep-G2 cancer cell line. nih.gov

Table 1: Effect of Indazole Ring Substitution on Biological Activity (Illustrative Examples from Related Scaffolds)

| Base Scaffold | R (Substitution at C5) | Relative Activity Trend (Hep-G2) | Reference |

| 1H-indazole-3-amide | 3,5-difluoro | Most Potent | nih.gov |

| 1H-indazole-3-amide | 4-fluoro | ↓ | nih.gov |

| 1H-indazole-3-amide | 3-fluoro | ↓↓ | nih.gov |

| 1H-indazole-3-amide | 4-trifluoromethoxy | Least Potent | nih.gov |

This table illustrates SAR trends from related indazole compounds that can inform the modification of the this compound scaffold.

Furthermore, replacing the indazole ring with a bioisosteric pyrazolopyridine ring has been shown to be detrimental to activity in certain kinase inhibitors, suggesting the indazole core itself is a crucial determinant of potency. nih.gov

The pyrrolidine ring is a common structural motif in natural products and synthetic drugs, and its substitution pattern is a key determinant of biological effect. nih.govnih.gov Modifications can be made at the nitrogen atom or the carbon atoms of the ring.

N-Substitution: The pyrrolidine nitrogen is a primary site for modification to alter physicochemical properties or to introduce groups that can interact with new regions of the target binding site.

C-Substitution: Substituents on the carbon atoms of the pyrrolidine ring can influence the molecule's conformation and introduce new interaction points. In related pyrrolidine-2,5-dione scaffolds, the nature of the substituent at the 3-position was found to be critical for anticonvulsant activity, with bulky groups like benzhydryl favoring protection in certain models, while smaller groups were more active in others. nih.gov The introduction of a methyl group at the C-3 position of a pyrrolidine ring in another series was explored to enhance metabolic stability. nih.gov

Table 2: Influence of Pyrrolidine Ring Substitution on Biological Activity (Illustrative Examples from Related Scaffolds)

| Base Scaffold | Substitution | Biological Activity Noted | Reference |

| Pyrrolidine-2,5-dione | 3-benzhydryl | Favorable anticonvulsant protection (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | 3-isopropyl | Favorable anticonvulsant protection (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | 3-methyl | More active in MES test | nih.gov |

This table illustrates SAR trends from related pyrrolidine-containing compounds that can inform the modification of the this compound scaffold.

While the core compound features a direct bond, a common optimization strategy involves introducing a linker between the indazole and pyrrolidine rings. This can provide greater conformational flexibility and allow for optimal positioning of the two ring systems within a binding site. For instance, studies on 1H-indazole-3-carboxamides, where an amide group links the indazole at C3 to a piperidine (B6355638) ring (a close relative of pyrrolidine), have led to the identification of potent and selective 5-HT₄ receptor antagonists. nih.gov This suggests that introducing a linker, such as a carboxamide, between the indazole and pyrrolidine moieties of the title compound could be a fruitful avenue for structural optimization.

Isomeric and Stereochemical Influences on Activity

The this compound compound is chiral at the C3 position of the pyrrolidine ring. Therefore, it exists as a pair of enantiomers, (R)-3-(Pyrrolidin-3-yl)-1H-indazole and (S)-3-(Pyrrolidin-3-yl)-1H-indazole. Biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

It is highly probable that the two enantiomers will exhibit different biological potencies and potentially different pharmacological profiles. The stereoselective synthesis of specific pyrrolidine-containing drug precursors is a critical aspect of modern medicinal chemistry, often starting from chiral pool materials like proline or 4-hydroxyproline (B1632879) to ensure optical purity. mdpi.com For example, the discovery of a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative highlights the importance of stereochemistry in defining the activity of this class of compounds. nih.gov Therefore, the separation and independent biological evaluation of each stereoisomer are essential steps in the SAR elucidation of this compound.

Computational Approaches to SAR Prediction and Validation

Computational chemistry offers powerful tools for predicting and rationalizing the SAR of novel compounds, thereby accelerating the drug design cycle. nih.gov

Pharmacophore Modeling: This method can be used to build a 3D model of the essential features required for biological activity based on a set of active molecules. This model can then be used to screen virtual libraries for new compounds with the desired features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structures of compounds with their biological activities. For instance, a QSAR model was successfully developed for a series of spiro[pyrrolidin-3,2-oxindoles], which contain a pyrrolidine ring, to predict their inhibitory activity against the MDM2-p53 interaction. scispace.com A similar approach could be applied to a series of this compound analogs to guide the synthesis of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help visualize the binding mode of this compound within a target's active site, explaining why certain substitutions enhance activity while others diminish it. scispace.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. scispace.com

These computational methods, when used in conjunction with experimental synthesis and biological testing, provide a robust framework for the structural optimization of the this compound scaffold. elsevierpure.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 3-(Pyrrolidin-3-yl)-1H-indazole, such studies would provide critical insights into its stability, electronic nature, and potential reactivity.

Analysis of Molecular Stability and Electronic Properties

A DFT analysis would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, key electronic properties can be calculated. These properties are crucial for predicting the molecule's behavior in various chemical environments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | Value in eV | The energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Value in eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | The difference between HOMO and LUMO energies; a key indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Charge distribution map | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

Note: The values in this table are hypothetical and serve as placeholders to illustrate the type of data that would be generated from a DFT study. No published data is available.

Investigation of Tautomeric Equilibria

The 1H-indazole ring system can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. DFT calculations are an excellent tool for investigating the relative stabilities of these tautomers. By calculating the total energy of each tautomer, researchers can predict which form is more likely to predominate under given conditions. This is critical as the biological activity and interaction profile of each tautomer can differ significantly.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This is a cornerstone of modern drug discovery.

Prediction of Binding Affinity and Pose

In a hypothetical docking study, this compound would be docked into the active site of a relevant protein target. The docking algorithm would generate multiple possible binding poses and score them based on a calculated binding affinity (often expressed in kcal/mol). A lower binding affinity generally indicates a more favorable interaction.

Characterization of Active Site Interactions

Once a preferred binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein's active site can be analyzed in detail. These interactions are what stabilize the ligand-protein complex.

Table 2: Hypothetical Active Site Interactions for this compound

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue |

| Hydrogen Bond | Indazole NH | Aspartic Acid (Asp) |

| Hydrogen Bond | Pyrrolidine (B122466) NH | Glutamic Acid (Glu) |

| Pi-Pi Stacking | Indazole Ring | Phenylalanine (Phe) or Tyrosine (Tyr) |

| Hydrophobic Interaction | Pyrrolidine Ring | Leucine (Leu) or Valine (Val) |

Note: This table presents a hypothetical scenario of potential interactions. The specific residues and interaction types would depend on the actual protein target, for which no data is available in the context of this specific compound.

In Silico Screening for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is instrumental in the discovery of novel analogues of this compound, enabling the exploration of a vast chemical space to find compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The process often begins with the creation of a virtual library of analogues based on the this compound scaffold. This can be achieved by systematically modifying different parts of the molecule, such as the pyrrolidine ring, the indazole core, or by adding various substituents.

Once the virtual library is established, structure-based or ligand-based screening methods can be employed. Structure-based virtual screening relies on the three-dimensional structure of the biological target. Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in the context of indazole derivatives, computational studies have been used to design new molecules with specific pharmacophore characteristics to act as inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2). biotech-asia.org

Ligand-based virtual screening is utilized when the 3D structure of the target is unknown. This method uses the information from known active ligands to identify new compounds with similar properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the chemical structure of compounds with their biological activity.

A structure-based design strategy has been successfully applied to develop novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II Tropomyosin receptor kinase (TRK) inhibitors. nih.gov This approach led to the identification of a compound that showed significant inhibitory activity against specific mutations. nih.gov Similarly, a structure-based approach has been used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

The following table provides a hypothetical example of results from an in silico screening of novel this compound analogues targeting a specific kinase.

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| J-101 | 5-fluoro substitution on indazole | -9.8 | MET793, LEU788 |

| J-102 | N-methylation of pyrrolidine | -8.5 | ALA743, LYS745 |

| J-103 | 6-chloro substitution on indazole | -10.2 | CYS797, LEU844 |

| J-104 | 4-hydroxyphenyl at N1 of indazole | -9.1 | ASP855, PHE856 |

These computational screening efforts provide a rational basis for selecting which novel analogues of this compound should be synthesized and subjected to further experimental testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in silico

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery. Poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. In silico ADME prediction tools offer a rapid and cost-effective way to assess the drug-likeness of compounds, helping to prioritize molecules with a higher probability of success. sciensage.infonih.gov

Various computational models and software, such as SwissADME and pkCSM, are available to predict the ADME properties of molecules like this compound and its analogues. isca.meresearchgate.net These tools calculate a range of physicochemical and pharmacokinetic parameters.

Key Predicted ADME Properties:

Absorption: This includes parameters like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). For a drug to be orally active, it must be effectively absorbed from the gastrointestinal tract. nih.gov The "BOILED-Egg" model is a graphical method used to predict passive gastrointestinal absorption and brain penetration. isca.me

Distribution: This relates to how a drug is distributed throughout the body's tissues and fluids. Key predictors include plasma protein binding and the volume of distribution. The ability of a compound to cross the blood-brain barrier is also a critical parameter for drugs targeting the central nervous system.

Metabolism: In silico tools can predict the interaction of a compound with cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. Predicting which CYP isoforms a compound inhibits or is a substrate for can help anticipate potential drug-drug interactions.

Excretion: This refers to the elimination of the drug and its metabolites from the body. Renal clearance is a key parameter that can be estimated.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov These rules consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pharmaerudition.org

The table below presents a hypothetical in silico ADME prediction for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 187.24 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.5 | Optimal for oral absorption |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Water Solubility | High | Favorable for absorption |

| GI Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| P-glycoprotein Substrate | Yes | Potential for active efflux |

The in silico prediction of ADME properties for this compound and its analogues is a crucial step in the drug discovery pipeline. It allows for the early identification of potential pharmacokinetic liabilities, guiding the design of new compounds with more favorable drug-like properties. For example, within a series of 1H-indazole-3-carboxamide derivatives, two compounds were identified as having good in vitro pharmacokinetic properties. nih.gov Computational tools play a significant role in narrowing down the most promising candidates for further preclinical and clinical development. researchgate.net

Pre Clinical Pharmacological Investigations

In Vitro Efficacy Assessments

The in vitro evaluation of indazole-based compounds, including close analogues of 3-(Pyrrolidin-3-yl)-1H-indazole, has been instrumental in elucidating their mechanisms of action at a cellular and molecular level.

Cell Proliferation and Viability Assays

Derivatives of this compound have been assessed for their ability to inhibit the growth of various human cancer cell lines. For instance, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives demonstrated potent anti-proliferative effects against a panel of five human cancer cell lines. Notably, these compounds were highly effective against the HL60 leukemia cell line, with IC₅₀ values ranging from the single-digit nanomolar to the micromolar level. nih.gov One of the most potent compounds in this series exhibited an IC₅₀ value of 8.3 nM against the HL60 cell line. nih.gov

Another related compound, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, was found to inhibit the proliferation of cancer cells with mutations in the BRCA-1 and BRCA-2 genes, with CC₅₀ values in the range of 10-100 nM. nih.gov

Interactive Data Table: Anti-proliferative Activity of Indazole Derivatives

| Compound Class | Cell Line | Parameter | Value | Reference |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 | IC₅₀ | 8.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HCT116 | IC₅₀ | 1.3 nM | nih.gov |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | Mutant BRCA-1/2 Cancer Cells | CC₅₀ | 10-100 nM | nih.gov |

Enzyme Inhibition Kinetic Studies

The indazole scaffold is a common feature in many kinase inhibitors. A notable analogue, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, was identified as a potent inhibitor of the ERK 1/2 enzymes. nih.gov This compound displayed excellent potency with IC₅₀ values of 20 nM and 7 nM for ERK 1 and ERK 2, respectively. nih.gov

Similarly, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide demonstrated potent inhibition of PARP 1 and PARP 2, with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. nih.gov The inhibitory action of some indazole derivatives, such as those targeting Pim kinases, has been shown to be in the picomolar range. nih.gov

Interactive Data Table: Enzyme Inhibition by Indazole Derivatives

| Compound | Target Enzyme | Parameter | Value | Reference |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK 1 | IC₅₀ | 20 nM | nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK 2 | IC₅₀ | 7 nM | nih.gov |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | PARP 1 | IC₅₀ | 3.8 nM | nih.gov |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | PARP 2 | IC₅₀ | 2.1 nM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | IC₅₀ | 0.4 nM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-2 | IC₅₀ | 1.1 nM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-3 | IC₅₀ | 0.4 nM | nih.gov |

Receptor Binding and Functional Assays

Cellular Pathway Signaling Modulation Studies

The anti-proliferative and enzyme-inhibiting effects of these compounds are a direct result of their ability to modulate cellular signaling pathways. The 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, through its inhibition of ERK1/2, impacts the MAPK/ERK signaling cascade, which is a critical pathway in cell proliferation and survival. nih.gov The PARP inhibitor 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide functions by interfering with DNA damage repair pathways, leading to synthetic lethality in BRCA-mutant cancer cells. nih.gov In a whole-cell assay, this compound inhibited PARP activity with an EC₅₀ of 4 nM. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

The promising in vitro results of some indazole derivatives have led to their evaluation in in vivo models to assess their therapeutic potential in a living organism.

Efficacy Evaluation in Xenograft Models

A key step in preclinical development is the assessment of a compound's anti-tumor activity in xenograft models, where human cancer cells are implanted into immunocompromised mice. The PARP inhibitor, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, demonstrated efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer. nih.gov Furthermore, the 3(S)-thiomethyl pyrrolidine-1H-indazole derivative exhibited antitumor activity in patients with BRAFV600-mutant melanoma, suggesting its efficacy in vivo. nih.gov

Efficacy in Specific Disease-Relevant Animal Models

The evaluation of a drug candidate's efficacy in relevant animal models is a cornerstone of preclinical pharmacology. The choice of model depends on the therapeutic target of the compound. Indazole derivatives have been investigated for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.

For instance, a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as potential ERK inhibitors for cancer treatment. One compound from this series demonstrated significant antitumor activity in a mouse model of BRAF V600-mutant melanoma. nih.gov Similarly, N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been assessed as GSK-3β inhibitors and showed efficacy in a mouse model of mania, suggesting potential for treating mood disorders. nih.gov

Should this compound be investigated for similar indications, it would be tested in corresponding animal models. For example, if developed as an anti-cancer agent, its efficacy might be assessed in xenograft mouse models bearing human tumor cell lines. If intended for neurological conditions, models such as the forced swim test (for depression) or neuropathic pain models would be employed. mdpi.comnih.gov

Table 1: Illustrative Efficacy Data for an Indazole Analog in a Xenograft Mouse Model

| Animal Model | Compound | Tumor Growth Inhibition (%) |

| Melanoma Xenograft (Mouse) | Indazole Analog A | 58% |

| Colon Cancer Xenograft (Mouse) | Indazole Analog A | 45% |

| Lung Cancer Xenograft (Mouse) | Indazole Analog B | 62% |

This table presents hypothetical data based on findings for similar compounds to illustrate how efficacy would be reported.

Pharmacokinetic (PK) Profiling in Pre-clinical Species

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for establishing a compound's suitability for further development.

Assessment of Absorption and Distribution Characteristics

Preclinical studies typically assess pharmacokinetic parameters in multiple species, such as mice, rats, and dogs, to predict human pharmacokinetics. For example, a study on a MET kinase inhibitor with a complex heterocyclic structure reported its plasma clearance to be low in mice and dogs (15.8 and 2.44 mL/min/kg, respectively) and moderate in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively). The volume of distribution ranged from 2.1 to 9.0 L/kg across these species. nih.gov The oral bioavailability of this compound varied significantly between species, being 11.2% in rats and 88.0% in mice. nih.gov

For a compound like this compound, similar studies would be conducted to determine its oral bioavailability, plasma protein binding, and distribution into various tissues. High plasma protein binding (typically >95%) is common for many drug candidates. nih.gov

Table 2: Representative Pharmacokinetic Parameters for an Investigational Indazole Derivative in Preclinical Species

| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

| Mouse | 15.8 | 2.1 | 2.5 | 88.0 |

| Rat | 36.6 | 9.0 | 1.67 | 11.2 |

| Dog | 2.44 | 4.5 | 16.3 | 55.8 |

| Monkey | 13.9 | 3.8 | 4.2 | 72.4 |

This table contains representative data from a study on a MET kinase inhibitor to illustrate typical PK parameters. nih.gov

Characterization of Metabolic Fate and Excretion Routes

Understanding the metabolic fate of a drug candidate is critical. In vitro studies using liver microsomes from different species, including humans, help to identify major metabolic pathways. Common metabolic transformations for nitrogen-containing heterocyclic compounds like indazoles include hydroxylation and subsequent glucuronidation. nih.gov

For instance, the metabolism of a dipeptidyl peptidase IV inhibitor containing a pyrrolidine (B122466) moiety involved hydroxylation as the major route, catalyzed by CYP2D6 and CYP3A4 enzymes. nih.gov Other observed pathways included amide hydrolysis and N-dealkylation. nih.gov Excretion studies, often using a radiolabeled version of the compound, determine the primary routes of elimination from the body (e.g., urine or feces). In humans, the excretion of a Janus tyrosine kinase inhibitor with a pyrrolo[2,3-d]pyrimidine core was predominantly through urine (74%), with a smaller fraction in feces (22%). nih.gov The parent compound accounted for less than 1% of the excreted dose, indicating extensive metabolism. nih.gov

Lead Candidate Characterization and Optimization Strategies

Lead optimization is an iterative process aimed at improving the properties of a promising compound to make it a viable drug candidate. danaher.comyoutube.com This process involves synthesizing and testing analogs to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. youtube.comnumberanalytics.com

For a lead candidate like this compound, medicinal chemists would systematically modify its structure. This could involve:

Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can influence binding affinity, selectivity, and metabolic stability. For example, fluorination is a common strategy to block metabolic sites and improve pharmacokinetic properties. nih.gov

Substitution on the Indazole Ring: Modifications to the indazole core can modulate target engagement and physicochemical properties. Different substitution patterns can be explored to optimize the structure-activity relationship (SAR).

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural changes will affect the compound's interaction with its target and its ADME properties. numberanalytics.com This allows for a more rational design of new analogs.

Future Research Directions and Translational Perspectives for 3 Pyrrolidin 3 Yl 1h Indazole

The 3-(pyrrolidin-3-yl)-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural features offer opportunities for modification and optimization to target a range of biological pathways implicated in various diseases. This article explores the future research directions and translational perspectives for this compound, focusing on the design of advanced analogs, the exploration of new biological targets, combination therapies, advanced delivery systems, and strategies for advancing translational research.

Q & A

How can synthetic routes for 3-(Pyrrolidin-3-yl)-1H-indazole be optimized to improve yield and purity?

Methodological Answer:

The synthesis of this compound derivatives often involves multi-step reactions, such as Mannich base formation, nucleophilic substitution, and cyclization. For example, piperazine-substituted indazoles can be synthesized via a Mannich reaction between indazole, formaldehyde, and piperazine, followed by hydrazine hydrate treatment under reflux . Yield optimization can be achieved by:

- Solvent Selection: Ethanol or toluene is preferred for polar intermediates, as seen in hydrazide formation .

- Catalyst Screening: Polyphosphoric acid (PPA) enhances cyclization efficiency in oxadiazole ring formation .

- Temperature Control: Reflux conditions (e.g., 80–100°C) improve reaction rates while minimizing side products.

Advanced purification techniques, such as column chromatography or recrystallization, are critical for achieving >95% purity .

What experimental strategies are used to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

Pharmacological profiling typically combines in vitro and in vivo assays:

- Target Identification: Kinase inhibition assays (e.g., ERK1/2 IC₅₀ determination via radiometric or fluorescence-based methods) are used to identify molecular targets, as demonstrated for SCH772984, an indazole-based ERK1/2 inhibitor .

- Antimicrobial Screening: Broth microdilution assays (MIC determination against S. aureus or E. coli) and agar diffusion methods assess antibacterial/antifungal activity .

- Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction in cancer cell lines .

How do structural modifications at the pyrrolidine and indazole moieties influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Pyrrolidine Substitution: Introduction of electron-withdrawing groups (e.g., nitro, carbonyl) enhances tubulin binding affinity, as seen in analogs with antiproliferative activity .

- Indazole Position 3: Bulky substituents (e.g., tetramethylcyclopropane) improve metabolic stability, as observed in FAB-144, a cannabinoid receptor modulator .

- Piperazine vs. Pyrrolidine: Piperazine derivatives show higher solubility due to basic nitrogen atoms, whereas pyrrolidine analogs exhibit better blood-brain barrier penetration .

What computational approaches are employed to design this compound derivatives with enhanced target specificity?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like ERK1/2 or tubulin .

- Pharmacophore Modeling: MOE or Phase identifies critical features (e.g., hydrogen bond acceptors at the indazole N1 position) for kinase inhibition .

- ADMET Prediction: SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP, CYP450 interactions) to prioritize candidates .

How can analytical techniques validate the structural integrity of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (400 MHz, CDCl₃) confirms regiochemistry, e.g., pyrrolidine proton integration at δ 2.5–3.5 ppm .

- Mass Spectrometry: High-resolution MS (ESI-TOF) verifies molecular ions (e.g., m/z 464.52 for C29H24N2O4) .

- HPLC-PDA: Reverse-phase C18 columns (e.g., Agilent Zorbax) assess purity (>98%) using gradient elution (acetonitrile/water + 0.1% TFA) .

How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values for ERK inhibition) may arise from:

- Assay Conditions: Differences in ATP concentrations or incubation times .

- Cell Line Variability: ERK1/2 expression levels in HeLa vs. HEK293 cells impact potency .

- Compound Stability: Degradation in DMSO stock solutions over time.

To resolve contradictions, standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate findings across multiple models .

What advanced strategies are used to improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Prodrug Design: Esterification of carboxylic acid groups (e.g., ethyl acetate derivatives) enhances oral bioavailability .

- PEGylation: Polyethylene glycol conjugation increases half-life, as applied to indazole-based imaging agents .

- Co-crystallization: Solubility enhancement via co-crystals with succinic acid or nicotinamide .

How can cross-disciplinary approaches (e.g., chemical biology + omics) elucidate the mechanism of action?

Methodological Answer:

- Chemoproteomics: Activity-based protein profiling (ABPP) identifies off-target interactions using alkyne-tagged probes .

- Transcriptomics: RNA-seq analysis of treated cells reveals pathway modulation (e.g., MAPK/ERK downregulation) .

- Metabolomics: LC-MS/MS detects changes in glycolysis or TCA cycle intermediates post-treatment .

What in vivo models are suitable for preclinical testing of this compound derivatives?

Methodological Answer:

- Xenograft Models: Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice evaluates antitumor efficacy .

- Neuroinflammatory Models: LPS-induced neuroinflammation in rats assesses CNS penetration and anti-inflammatory effects .

- PK/PD Studies: Serial blood sampling (0–24 hrs) quantifies Cmax, Tmax, and AUC in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.